[2,3'-Bipyridine]-5'-carbaldehyde
Description
[2,3'-Bipyridine]-5'-carbaldehyde (CAS No. 179873-49-5) is a heteroaromatic compound featuring two pyridine rings connected at the 2- and 3'-positions, with a carbaldehyde (-CHO) substituent at the 5'-position. Its molecular formula is C₁₁H₈N₂O, with a molecular weight of 184.19 g/mol . The carbaldehyde group enhances its reactivity, making it a versatile precursor in coordination chemistry, particularly for synthesizing Schiff bases or metal-organic frameworks (MOFs).
Properties
IUPAC Name |
5-pyridin-2-ylpyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-8-9-5-10(7-12-6-9)11-3-1-2-4-13-11/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBJGHKHIBMRBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=CC(=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50707310 | |
| Record name | [2,3'-Bipyridine]-5'-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50707310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346686-53-0 | |
| Record name | [2,3′-Bipyridine]-5′-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346686-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2,3'-Bipyridine]-5'-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50707310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,3’-Bipyridine]-5’-carbaldehyde typically involves the functionalization of bipyridine derivatives. One common method is the formylation of 2,3’-bipyridine using Vilsmeier-Haack reaction conditions, which involves the use of phosphorus oxychloride and dimethylformamide. This reaction introduces the aldehyde group at the desired position on the bipyridine ring.
Industrial Production Methods: Industrial production of [2,3’-Bipyridine]-5’-carbaldehyde may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in [2,3’-Bipyridine]-5’-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bipyridine ring can participate in various substitution reactions, including halogenation and nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using halogens (e.g., chlorine or bromine) in the presence of a catalyst.
Major Products:
Oxidation: [2,3’-Bipyridine]-5’-carboxylic acid.
Reduction: [2,3’-Bipyridine]-5’-methanol.
Substitution: Various halogenated or nitrated bipyridine derivatives.
Scientific Research Applications
Chemistry: [2,3’-Bipyridine]-5’-carbaldehyde is used as a ligand in coordination chemistry, forming complexes with transition metals
Biology and Medicine: In biological research, bipyridine derivatives are investigated for their potential as therapeutic agents. The aldehyde group in [2,3’-Bipyridine]-5’-carbaldehyde allows for further functionalization, enabling the development of compounds with specific biological activities.
Industry: In the industrial sector, [2,3’-Bipyridine]-5’-carbaldehyde is used in the synthesis of advanced materials, including polymers and supramolecular structures. Its ability to coordinate with metals makes it valuable in the development of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of [2,3’-Bipyridine]-5’-carbaldehyde primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine rings act as electron donors, forming stable complexes with metal centers. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling.
Comparison with Similar Compounds
Structural and Functional Analogues
Research Implications and Gaps
- Theoretical Studies : Density functional theory (DFT) methods (e.g., Becke’s hybrid functionals ) could model electronic properties, though experimental data are sparse.
- Coordination Chemistry : Comparative studies with Ru(II) or Cu(I) complexes (e.g., pyrazine-based systems ) may reveal ligand strength and catalytic efficiency differences.
- Stability Concerns : The discontinued status of fluorinated analogs highlights the need for stability assessments under synthetic conditions.
Biological Activity
[2,3'-Bipyridine]-5'-carbaldehyde is a heteroaromatic compound with significant potential in biological applications due to its unique structural properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
- Molecular Formula : CHNO
- Molecular Weight : 184.19 g/mol
- Functional Groups : Contains two pyridine rings and an aldehyde group at the 5-position.
The bipyridine structure allows for versatile interactions with metal ions, enhancing its reactivity and potential biological applications.
The biological activity of this compound is largely attributed to its ability to form coordination complexes with metal ions. This interaction can influence various biological pathways, including:
- Enzyme Activity : The compound's nitrogen atoms can coordinate with metal ions, affecting enzyme function and stability.
- Cellular Processes : Metal complexes formed with this ligand may impact cellular signaling pathways and metabolic processes.
This compound is particularly noted for its role in medicinal chemistry as a ligand in drug design and development, potentially influencing angiogenesis and exhibiting anti-cancer properties through metal interactions .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antibacterial Properties : Related bipyridine compounds have shown effectiveness against Gram-positive bacteria.
- Antitumor Effects : Cytotoxicity studies indicate that derivatives can inhibit the growth of various cancer cell lines.
The compound's ability to form complexes with transition metals enhances its biological efficacy, making it a candidate for further therapeutic exploration .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound and its derivatives:
- Cytotoxicity Assays : In vitro studies using MTT assays demonstrated significant cytotoxic effects on cancer cell lines, suggesting potential as an anti-cancer agent.
- Metal Complex Formation : Research has shown that copper(I) complexes with this compound exhibit enhanced stability and reactivity, indicating potential applications in catalysis and drug design.
- Mechanistic Studies : Investigations into the interaction of this compound with biomolecules revealed that environmental factors such as pH can significantly influence its biological activity.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
